molecular formula C12H7BrN2O B1451620 4-((6-Bromopyridin-3-yl)oxy)benzonitrile CAS No. 1207731-13-2

4-((6-Bromopyridin-3-yl)oxy)benzonitrile

Cat. No.: B1451620
CAS No.: 1207731-13-2
M. Wt: 275.1 g/mol
InChI Key: PBAOAPCQDDQCJS-UHFFFAOYSA-N
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Description

4-((6-Bromopyridin-3-yl)oxy)benzonitrile is an organic compound that features a bromopyridine moiety linked to a benzonitrile group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromopyridin-3-yl)oxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromopyridin-3-ol and 4-cyanophenol.

    Ether Formation: The key step involves the formation of an ether bond between the bromopyridine and benzonitrile moieties. This is usually achieved through a nucleophilic substitution reaction where 6-bromopyridin-3-ol reacts with 4-cyanophenol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the ether formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the starting materials and reagents.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromopyridin-3-yl)oxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-((6-Bromopyridin-3-yl)oxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Materials Science: It is employed in the development of advanced materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: It serves as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((6-Bromopyridin-3-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((6-Bromopyridin-2-yl)oxy)methyl)benzonitrile
  • 4-((6-Chloropyridin-3-yl)oxy)benzonitrile
  • 4-((6-Fluoropyridin-3-yl)oxy)benzonitrile

Uniqueness

4-((6-Bromopyridin-3-yl)oxy)benzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

4-(6-bromopyridin-3-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAOAPCQDDQCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromopyridin-3-ol (10 g, 57.80 mmol) in DMF (60 mL) was added 4-fluorobenzonitrile (6.99 g, 57.8 mmol) and K2CO3 (11.9 g, 86.70 mmol) and the reaction mixture was stirred at 80° C. for 16 hours (h). The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated. The crude product was purified by column chromatography (silica gel, 100-200 mesh) to obtain the title compound as an off-white solid (10 g, 63%): mp 113° C.; 1H NMR (400 MHz, CDCl3) δ 8.22 (d, J=2.9 Hz, 1H), 7.70-7.63 (m, 2H), 7.56-7.51 (m, 1H), 7.28 (dd, J=8.5, 2.9 Hz, 1H), 7.10-7.02 (m, 2H); EIMS m/z 275.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.99 g
Type
reactant
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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